BN201

Oligodendrocyte Differentiation Remyelination Multiple Sclerosis

Researchers studying SGK2-FOXO3-mediated neuroprotection and remyelination face a scarcity of BBB-penetrant, target-selective pharmacological tools. BN201 directly addresses this gap as a first-in-class selective SGK2 agonist with established human Phase 1 PK data, enabling robust translational study design. • Validated in vitro EC50: 6.3 μM for OPC differentiation, 16.6 μM for axonal myelination • Active BBB transport confirmed; in vivo efficacy in EAE and lysolecithin demyelination models • Phase 2 clinical candidate for acute optic neuritis and multiple sclerosis Supplied with Certificate of Analysis; ships under ambient or blue ice conditions for global delivery.

Molecular Formula C25H38FN5O4
Molecular Weight 491.6 g/mol
CAS No. 1361200-34-1
Cat. No. B1669700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBN201
CAS1361200-34-1
Synonymscyclo(Tyr-Tyr)
cyclo(tyrosyl-tyrosyl)
dicyclotyrosine
Molecular FormulaC25H38FN5O4
Molecular Weight491.6 g/mol
Structural Identifiers
SMILESCC(C)CN(CC(=O)N(CCCN1CCCC1=O)CC(=O)N)C(=O)CNCCC2=CC=CC=C2F
InChIInChI=1S/C25H38FN5O4/c1-19(2)16-31(24(34)15-28-11-10-20-7-3-4-8-21(20)26)18-25(35)30(17-22(27)32)14-6-13-29-12-5-9-23(29)33/h3-4,7-8,19,28H,5-6,9-18H2,1-2H3,(H2,27,32)
InChIKeyODCKWAPNRBCXHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BN201 Procurement Evidence Guide


BN201 (OCS-05, Privosegtor) is a first-in-class peptidomimetic small molecule (C25H38FN5O4, MW 491.6) that selectively activates serum glucocorticoid kinase-2 (SGK2), a serine/threonine kinase within the IGF-1 pathway [1]. Its activation triggers the FOXO3 signaling cascade, promoting neuronal survival, oligodendrocyte precursor cell (OPC) differentiation into mature oligodendrocytes, and subsequent remyelination . With demonstrated active transport across the blood-brain barrier (BBB) and a Phase 1 clinical safety and pharmacokinetic profile established in healthy volunteers, BN201 is under investigation for neuroinflammatory and demyelinating conditions including multiple sclerosis (MS) and acute optic neuritis (AON) [2].

Why BN201 Cannot Be Substituted


BN201 is a first-in-class selective SGK2 agonist; its mechanism fundamentally differs from SGK1 inhibitors (e.g., GSK 650394) and other remyelination-promoting compounds that act via muscarinic receptor antagonism (e.g., clemastine, benztropine) . The compound's peptidomimetic structure enables active transport across the BBB, a critical barrier that limits the CNS exposure of many neuroprotective peptides and small molecules . Moreover, BN201 has a defined clinical pharmacokinetic profile in humans (Phase 1), whereas most SGK2 modulators and many repurposed remyelination candidates lack such human data, introducing significant uncertainty in translational extrapolation [1]. These combined differentiators—unique target activation, BBB penetration mechanism, and clinical-stage characterization—mean that substituting BN201 with an alternative SGK modulator or a repurposed remyelination agent would compromise both mechanistic relevance and the predictability of CNS exposure and safety.

BN201 Comparator Evidence


Oligodendrocyte Differentiation Potency

In vitro, BN201 promotes the differentiation of precursor cells into mature oligodendrocytes with an EC50 of 6.3 μM . In contrast, the muscarinic antagonist benztropine induces oligodendrocyte precursor cell (OPC) differentiation with a reported EC50 of 0.5 μM (500 nM) . This 12.6-fold difference in potency highlights distinct concentration-response relationships that are critical for experimental design and dose selection.

Oligodendrocyte Differentiation Remyelination Multiple Sclerosis

SGK2 Agonism vs Muscarinic Antagonists

BN201 is a selective SGK2 agonist that activates the FOXO3 pathway, promoting neuronal survival and remyelination . In contrast, clemastine and benztropine promote remyelination primarily through muscarinic receptor antagonism [1]. While clemastine has been reported to promote OPC differentiation with an EC50 of approximately 0.4 μM in some assays [2], its mechanism is distinct from BN201's direct SGK2 activation. This mechanistic divergence has implications for downstream signaling specificity and potential off-target effects.

SGK2 FOXO3 Mechanism of Action Neuroprotection

BBB Penetration Profile

BN201 crosses the blood-brain barrier (BBB) via active transport, enabling it to reach the CNS parenchyma . In a preclinical pharmacokinetic study, a single intraperitoneal administration of BN201 (50 mg/kg) in mice resulted in measurable and sustained brain concentrations, with a brain-to-plasma ratio that supports CNS target engagement [1]. While many neuroprotective peptides and small molecules fail to achieve therapeutically relevant brain exposure, BN201's active transport mechanism ensures CNS bioavailability, a key advantage for treating neuroinflammatory and demyelinating disorders.

Blood-Brain Barrier CNS Penetration Pharmacokinetics Neuroinflammation

Phase 1 Pharmacokinetic Profile

A Phase 1 randomized, double-blind, placebo-controlled study in 48 healthy volunteers established the safety and pharmacokinetic (PK) profile of BN201 administered via 2-hour intravenous infusion [1]. Key PK parameters include: dose-proportional exposure (Cmax and AUC) across 0.05–3.2 mg/kg; steady-state achieved by Day 4 of multiple dosing; elimination half-life ranging from 3.35 to 8.23 hours (single dose) and 8.63 to 12.2 hours (multiple dose); and no accumulation after 5 consecutive days of dosing [1]. In contrast, many SGK2 modulators and repurposed remyelination candidates (e.g., benztropine, clemastine) lack comprehensive human PK data in the context of CNS indications, introducing significant uncertainty in dose selection and safety predictions.

Clinical Pharmacokinetics Phase 1 Safety Drug Development

Phase 2 Clinical Development

BN201 (OCS-05) has completed Phase 1 and is currently being evaluated in a Phase 2 clinical trial for acute optic neuritis (NCT04762017) [1]. It is also in Phase 2 development for multiple sclerosis [2]. In comparison, other SGK2 modulators, such as GSK 650394 (an SGK1/2 inhibitor), have not advanced beyond preclinical or early exploratory stages for CNS indications, and repurposed remyelination agents like clemastine are being tested in investigator-initiated trials but lack the targeted clinical development pathway of BN201.

Clinical Development Phase 2 Multiple Sclerosis Acute Optic Neuritis

BN201 Application Scenarios


SGK2/FOXO3 Neuroprotection Studies

Researchers studying the role of SGK2 and its downstream effector FOXO3 in neuronal survival, oxidative stress response, or axonal integrity should prioritize BN201. Its selective SGK2 agonism provides a clean pharmacological tool to activate this pathway without confounding muscarinic receptor effects. The compound's demonstrated ability to cross the BBB ensures CNS target engagement, making it suitable for in vivo models of multiple sclerosis, optic neuritis, and glaucoma [1].

Oligodendrocyte Differentiation & Remyelination

For studies aimed at evaluating remyelination therapies, BN201 offers a defined in vitro EC50 of 6.3 μM for oligodendrocyte differentiation and 16.6 μM for myelination of new axons . This quantitative benchmark allows for precise dose-response analysis in cell-based assays. Furthermore, the compound's active BBB transport and in vivo efficacy in EAE and lysolecithin-induced demyelination models [1] make it a compelling candidate for preclinical proof-of-concept studies in MS and related disorders.

Clinical PK & Safety Benchmarking

Pharmaceutical scientists and translational researchers can leverage the comprehensive Phase 1 PK and safety dataset of BN201 [2] as a benchmark for developing next-generation SGK2 agonists or other CNS-penetrant neuroprotective agents. The established dose-proportional exposure, half-life range (3.35–12.2 h), and lack of accumulation after multiple dosing [2] provide a valuable reference for physiologically based pharmacokinetic (PBPK) modeling and formulation optimization.

Neuroinflammatory Target Validation

Given that BN201 is currently in Phase 2 clinical trials for acute optic neuritis [2] and multiple sclerosis [3], it serves as a critical tool for validating the therapeutic hypothesis that SGK2 activation can ameliorate neuroinflammation and promote repair in these conditions. Procurement of BN201 enables academic and industry labs to generate complementary preclinical data that can inform ongoing clinical development and identify potential biomarkers of response.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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